Triphenylmethylamine
Overview
Description
Triphenylmethylamine is a compound that has garnered attention due to its role in various chemical processes and its potential applications in the field of anticancer research. It is a structural motif present in several small molecules that have been identified as potent anticancer agents. The triphenylmethyl motif, also known as the trityl group, is a common feature in these compounds, and it has been shown to induce cell death in multiple cancer cell lines. The mechanism of action for these compounds is diverse, with some inducing cell cycle arrest, inhibiting tubulin polymerization, dissociating mitochondrial-bound hexokinase, or inhibiting calcium-dependent potassium ion channels .
Synthesis Analysis
The synthesis of α-triphenylmethylamines has been achieved through a formal Betti reaction, which involves the reaction of phenols with benzophenone-derived imines. This process is facilitated by the in situ generation of benzophenone iminium species under organocatalytic conditions, allowing for the creation of a variety of α-triphenylmethylamines . Additionally, triphenylmethylamine can be synthesized from the reaction of LiGe(OCH2CH2NMe2)3 with Ph3CN3, leading to different polymorphic forms of the compound .
Molecular Structure Analysis
Triphenylmethylamine has been found to crystallize in different polymorphic forms. A new triclinic polymorph of triphenylmethylamine has been discovered, which contains dimers formed by N-H...N hydrogen bonds. This contrasts with the known orthorhombic polymorph, which consists of isolated molecules. The molecular conformations and geometric parameters are very similar between the two polymorphs, and the solvent polarity does not seem to affect the crystallization into these different forms .
Chemical Reactions Analysis
Triphenylmethylamine has been used in various chemical reactions, such as the regioselective reaction with oxiranes to produce N-tritylated β-aminoalcohols. These products are valuable building blocks in organic synthesis and can be hydrolyzed to β-aminoalcohol hydrochlorides using hydrochloric acid . Furthermore, triphenylmethylamine has been employed as an initiator in the atom transfer radical polymerization (ATRP) of styrene, demonstrating the versatility of this compound in polymer chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of triphenylmethylamine are influenced by its molecular structure and the presence of the triphenylmethyl group. The compound's ability to form complexes with metals, as seen in amine triphenolate complexes, highlights its potential as a ligand in catalytic processes, such as polymerization reactions and oxygen transfer processes . The inclusion of triphenylmethane derivatives by crown and linear O-containing molecules also indicates selective interactions that can lead to the formation of complexes with specific crown ethers . The polymorphism of triphenylmethylamine, with different densities and stability under various conditions, further exemplifies the compound's diverse physical properties .
Scientific Research Applications
Bioconjugation, Cross-linking, Mass-Spectrometry, Fluorescence, and Optics
Triphenylmethyl derivatives, including triphenylmethylamine, are significant in various applications beyond their role as dyestuffs and protecting groups in organic synthesis. They are increasingly utilized for their ability to form a stabilized cation, enhancing their functionality in bioconjugation, cross-linking, mass-spectrometry, fluorescence, and optics. This novel application of triphenylmethyl derivatives is crucial in advancing methodologies in these areas (Shchepinov & Korshun, 2003).
Organic Synthesis
In organic synthesis, triphenylmethylamine (tritylamine) reacts regioselectively with oxiranes to produce crystalline N-tritylated β-aminoalcohols. These compounds are valuable building blocks in organic synthesis, offering reasonable yield and quantitative hydrolysis to β-aminoalcohol hydrochlorides (Soroka & Goldeman, 2003).
Organocatalytic Synthesis in Bioactive Molecules and Chemical Sensors
Triphenylmethylamines are essential in the organocatalytic synthesis of α-triphenylmethylamines from diarylketimines and phenols. This process is vital for generating bioactive molecules and chemical sensors, showcasing the versatility of triphenylmethylamines in synthesizing complex molecular structures (Glavač, Topolovčan, & Gredičak, 2020).
Anticancer Research
Triphenylmethylamine is integral in creating novel small molecules for anticancer research. These compounds, containing the triphenylmethyl motif, have shown potential in inducing cell death in various cancer cell lines. Their diverse mechanisms of action place them in distinct categories for therapeutic exploration (Palchaudhuri, Nesterenko, & Hergenrother, 2008).
Polymerization Processes
Triphenylmethylamine plays a role in the atom transfer radical polymerization of styrene, serving as an initiator. Its involvement in polymerization processes is significant in developing new materials and understanding the dynamics of polymer growth (Xu, Lu, Xu, & Wang, 2005).
Environmental Applications: Biodegradation and Biosorption
In environmental science, triphenylmethylamine derivatives like triphenyltin (TPT) are subject to biodegradation and biosorption studies. These studies focus on removing and understanding the behavior of such compounds in the environment, particularly their impact on ecosystems and potential for pollution remediation (Gao, Ye, Ma, Tang, & Huang, 2014).
Molecular Interaction Studies
Triphenylmethylamine and its derivatives are studied for their ability to form complexes with other molecules, like crown ethers. This research is essential for understanding selective molecular interactions and crystal structures, contributing to the development of new materials and molecular engineering (Fonari, Simonov, Wang, Tang, & Ganin, 2009).
Decolorization Research
The decolorization and biodegradation of triphenylmethane dyes, which include triphenylmethylamine derivatives, is a crucial area of research. This study provides fundamental knowledge for treating dye-containing wastewater and bioremediating dye-contaminated environments (Pei, 2009).
Safety And Hazards
properties
IUPAC Name |
triphenylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVJOYBTLHNRDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206972 | |
Record name | Tritylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tritylamine | |
CAS RN |
5824-40-8 | |
Record name | Triphenylmethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005824408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tritylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1154 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tritylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triphenylmethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tritylamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR7TF3NW3P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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